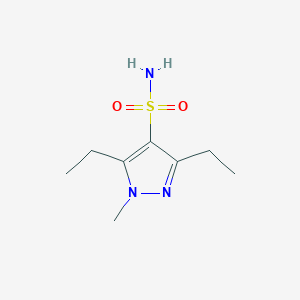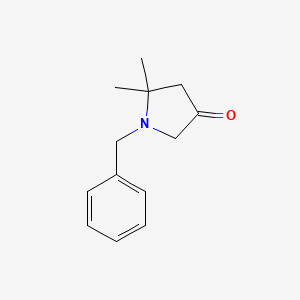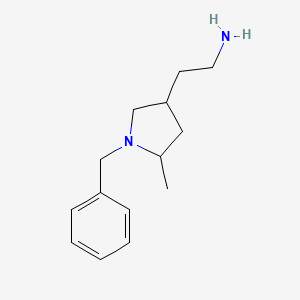![molecular formula C12H13NOS B1448150 [2-(2-Éthyl-phényl)-thiazol-4-YL]-méthanol CAS No. 886367-55-1](/img/structure/B1448150.png)
[2-(2-Éthyl-phényl)-thiazol-4-YL]-méthanol
Vue d'ensemble
Description
2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol (EPT) is a synthetic organic compound that has been used in research for decades. It is a derivative of thiazole, a heterocyclic compound containing a five-membered ring of two nitrogen atoms and three carbon atoms. EPT has been used in the synthesis of various compounds and has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Applications antimicrobiennes
Les dérivés du thiazole, y compris le [2-(2-Éthyl-phényl)-thiazol-4-YL]-méthanol, ont été étudiés pour leurs propriétés antimicrobiennes. Ces composés peuvent agir comme des inhibiteurs puissants contre diverses souches bactériennes. Par exemple, des modifications du cycle thiazole ont montré une efficacité contre les bactéries résistantes aux médicaments, ce qui les rend précieuses dans le développement de nouveaux antibiotiques .
Recherche anticancéreuse
Les composés du thiazole ont été identifiés comme des agents anticancéreux potentiels en raison de leur capacité à interférer avec la prolifération cellulaire. La recherche s'est concentrée sur la synthèse de dérivés du thiazole qui peuvent agir comme des agents cytotoxiques sélectifs, ciblant les cellules cancéreuses tout en épargnant les cellules saines. Cette sélectivité est cruciale pour réduire les effets secondaires généralement associés à la chimiothérapie .
Effets neuroprotecteurs
Le potentiel neuroprotecteur des dérivés du thiazole est un autre domaine d'intérêt. Ces composés ont montré qu'ils protégeaient les cellules neuronales des dommages causés par le stress oxydatif et d'autres facteurs neurotoxiques. Cette application est particulièrement pertinente dans le contexte des maladies neurodégénératives comme la maladie d'Alzheimer et la maladie de Parkinson .
Effets anti-inflammatoires et analgésiques
Les dérivés du thiazole présentent des activités anti-inflammatoires et analgésiques significatives. Ils peuvent moduler la réponse inflammatoire et soulager la douleur, ce qui est bénéfique dans des affections telles que l'arthrite et d'autres troubles de la douleur chronique. Le mécanisme implique souvent l'inhibition des cytokines pro-inflammatoires et des enzymes comme la cyclooxygénase .
Activité antivirale et antirétrovirale
La recherche a également exploré l'utilisation de dérivés du thiazole comme médicaments antiviraux et antirétroviraux. Ces composés peuvent inhiber la réplication des virus, y compris le VIH, ce qui en fait une partie de l'arsenal thérapeutique contre les infections virales. La modification des structures du thiazole vise à améliorer leur efficacité et à réduire la résistance .
Activité antidiabétique
Les dérivés du thiazole ont été étudiés pour leur potentiel à traiter le diabète. Ils peuvent influencer la sensibilité à l'insuline et le métabolisme du glucose, qui sont des facteurs essentiels dans la prise en charge du diabète. Le développement de médicaments antidiabétiques à base de thiazole est un domaine de recherche en cours avec des résultats prometteurs .
Propriétés antioxydantes
Les propriétés antioxydantes des dérivés du thiazole en font des candidats pour lutter contre les dommages liés au stress oxydatif dans les cellules. Cette application a des implications pour la prévention du vieillissement et le traitement des maladies où le stress oxydatif joue un rôle, comme les troubles cardiovasculaires .
Applications agricoles
En agriculture, les dérivés du thiazole sont utilisés pour développer des fongicides et des pesticides. Leur efficacité dans le contrôle des maladies des plantes et des ravageurs contribue à la protection des cultures et à l'amélioration des rendements. L'impact environnemental et le profil de sécurité de ces composés sont des considérations essentielles dans leur développement .
Mécanisme D'action
Thiazoles
are important heterocyclic compounds that exhibit a wide range of biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant drugs . The biological outcomes of thiazoles can be greatly affected by the substituents on the thiazole ring .
Target of Action
For example, some thiazoles act as inhibitors for certain kinases .
Mode of Action
The mode of action of thiazoles can vary depending on their structure and the specific biological target. Some thiazoles act by inhibiting key enzymes in biological pathways .
Biochemical Pathways
Thiazoles can affect a variety of biochemical pathways. For instance, some thiazoles have been found to inhibit the production of nitric oxide, a molecule involved in many physiological and pathological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazoles can vary widely depending on their specific structure. Some thiazoles have been found to exhibit good bioavailability .
Result of Action
The result of the action of thiazoles can vary depending on their specific targets and mode of action. Some thiazoles have been found to have antifungal and antibacterial activities .
Action Environment
The action, efficacy, and stability of thiazoles can be influenced by various environmental factors. For example, the presence of certain enzymes in the body can affect the metabolism and hence the action of thiazoles .
Analyse Biochimique
Biochemical Properties
[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol, have been shown to exhibit antioxidant, antimicrobial, and anti-inflammatory properties . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Cellular Effects
The effects of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the expression of genes involved in oxidative stress response and inflammation . This modulation can lead to changes in cellular behavior, such as increased resistance to oxidative damage and reduced inflammatory responses.
Molecular Mechanism
At the molecular level, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation . Additionally, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that thiazole derivatives, including [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol, are relatively stable under various conditions . Over time, the compound may undergo degradation, which can affect its biological activity. Long-term studies have also indicated that prolonged exposure to [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reduced inflammation and oxidative stress . At higher doses, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol can cause toxic or adverse effects, including cellular damage and impaired organ function. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, thiazole derivatives have been shown to modulate the activity of enzymes involved in oxidative metabolism and detoxification . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Additionally, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol may accumulate in certain tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol is essential for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the activity and function of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol, influencing its interactions with other biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
[2-(2-ethylphenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-2-9-5-3-4-6-11(9)12-13-10(7-14)8-15-12/h3-6,8,14H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTUVPMWGSQTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-Hydroxy-1-(propan-2-yl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B1448070.png)



![2-Methyl-2-[(trimethylsilyl)oxy]propanamide](/img/structure/B1448074.png)

![1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1448078.png)
![N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1448081.png)
![3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448083.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1448087.png)
![6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride](/img/structure/B1448088.png)
![[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1448089.png)
